B1574654 META060

META060

Cat. No. B1574654
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. META060 also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of META060 reduced paw swelling similar to the effect of aspirin. In mice with CIA, META060 significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. META060 may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )

Scientific Research Applications

  • Obesity and Insulin Resistance:

    • In a study involving high-fat-diet-fed mice, META060 supplementation significantly reduced mean weight compared to mice fed only a high-fat diet. The study demonstrated that META060 improved metabolic flexibility and glucose tolerance, positioning it as a potential therapeutic agent for managing obesity and insulin resistance. The findings warrant further exploration into the mechanisms of action of META060 in these contexts (Vroegrijk et al., 2013).
  • Inflammation and Immune Response:

    • META060 was found to inhibit multiple kinases in the NF-κB pathway and suppress LPS-mediated inflammation both in vitro and ex vivo. It effectively reduced the production of inflammatory mediators without affecting constitutive COX-2 enzymatic activity. The study highlights META060's potential as a safe anti-inflammatory therapeutic, given its ability to mitigate inflammation through the inhibition of multiple kinases involved in the NF-κB pathway. This was further supported by its bioavailability in humans and the observation that isolated PBMCs were resistant to LPS-stimulated TNFα and IL-6 production post-administration (Desai et al., 2009).
  • Cardiovascular Diseases:

    • META060 inhibited monocyte-endothelial cell interactions and suppressed multiple biomarkers of inflammation in both monocytic and endothelial cell lines. It also curtailed the expression and activity of MMP-9, a key player in plaque destabilization and atherosclerosis. The inhibition of transcription factors NF-κB and AP-1 by META060 suggests its regulatory impact on inflammatory markers through gene regulation, underscoring its potential benefits in preventing or treating cardiovascular diseases by mitigating inflammation and plaque destabilization (Desai et al., 2012).
  • Rheumatoid Arthritis:

    • The study on META060 revealed its impact on biomarkers associated with bone and cartilage degradation. It inhibited the activity of kinases associated with rheumatoid arthritis (RA) and osteoclastogenesis, reducing the transformation of macrophages to osteoclasts and curtailing IL-1β-activated markers of inflammation in human rheumatoid arthritis synovial fibroblasts. META060 showed efficacy in both acute and chronic inflammation models, significantly reducing arthritis index, bone, joint, and cartilage degradation in mice, suggesting its therapeutic potential in inflammatory diseases (Konda et al., 2010).

properties

Product Name

META060

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

META-060;  META060;  META 060

Origin of Product

United States

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